molecular formula C24H29N3O6S B11238378 7-methyl-5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-methyl-5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11238378
M. Wt: 487.6 g/mol
InChI Key: RVAFOFOKFHPDDJ-UHFFFAOYSA-N
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Description

7-methyl-5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, including the formation of the benzoxazepine ring, the introduction of the sulfonyl group, and the attachment of the tetrahydrofuran-2-ylmethyl carbamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the sulfonyl and carbamoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-methyl-5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazepine derivatives and sulfonyl-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

The uniqueness of 7-methyl-5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H29N3O6S

Molecular Weight

487.6 g/mol

IUPAC Name

7-methyl-5-methylsulfonyl-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C24H29N3O6S/c1-16-9-10-21-20(14-16)27(34(2,30)31)12-11-22(33-21)24(29)26-19-8-4-3-7-18(19)23(28)25-15-17-6-5-13-32-17/h3-4,7-10,14,17,22H,5-6,11-13,15H2,1-2H3,(H,25,28)(H,26,29)

InChI Key

RVAFOFOKFHPDDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3C(=O)NCC4CCCO4

Origin of Product

United States

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